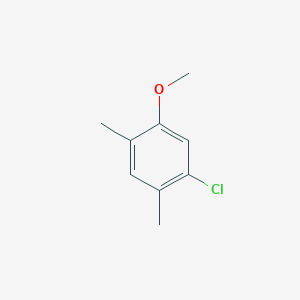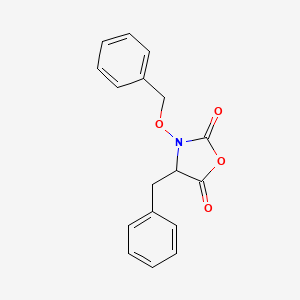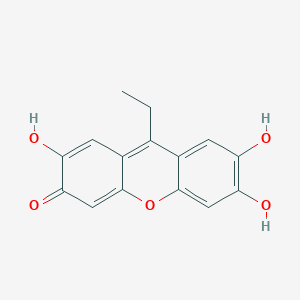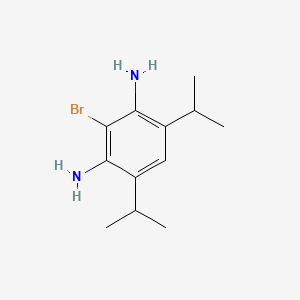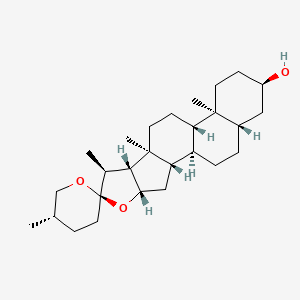
butyl prop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid;N-(2-methylpropoxymethyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, 2-methyl-, polymer with butyl 2-propenoate, methyl 2-methyl-2-propenoate and N-[(2-methylpropoxy)methyl]-2-propenamide is a complex polymer known for its versatile applications in various industries. This compound is a result of polymerization involving multiple monomers, each contributing unique properties to the final polymer. It is commonly used in coatings, adhesives, and various other materials due to its excellent mechanical and chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, polymer with butyl 2-propenoate, methyl 2-methyl-2-propenoate and N-[(2-methylpropoxy)methyl]-2-propenamide involves free radical polymerization. The process typically uses initiators such as azo compounds or peroxides to start the polymerization reaction. The reaction conditions include maintaining a controlled temperature and pressure to ensure the desired molecular weight and polymer structure .
Industrial Production Methods
Industrial production of this polymer involves large-scale polymerization reactors where the monomers are mixed in specific ratios. The reaction is carried out under controlled conditions to achieve high yield and consistent quality. The polymer is then purified and processed into various forms depending on its intended application .
Analyse Chemischer Reaktionen
Types of Reactions
This polymer undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents, although these are less common for this polymer.
Substitution: The polymer can undergo substitution reactions where functional groups on the polymer chain are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids and ketones, while substitution reactions can introduce new functional groups into the polymer chain .
Wissenschaftliche Forschungsanwendungen
2-Propenoic acid, 2-methyl-, polymer with butyl 2-propenoate, methyl 2-methyl-2-propenoate and N-[(2-methylpropoxy)methyl]-2-propenamide has a wide range of scientific research applications:
Chemistry: Used as a base material for developing new polymers with tailored properties.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of medical adhesives and coatings for implants.
Industry: Applied in the production of high-performance coatings, adhesives, and sealants
Wirkmechanismus
The mechanism of action of this polymer involves its interaction with various molecular targets depending on its application. In coatings, it forms a protective layer that adheres strongly to surfaces, providing resistance to environmental factors. In medical applications, it interacts with biological tissues to provide adhesion and biocompatibility. The polymerization process and the specific monomers used determine the pathways and molecular targets involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Poly(methyl methacrylate): Known for its clarity and rigidity, used in optical applications.
Poly(butyl acrylate): Offers flexibility and is used in pressure-sensitive adhesives.
Poly(ethyl acrylate): Similar to poly(butyl acrylate) but with different mechanical properties
Uniqueness
2-Propenoic acid, 2-methyl-, polymer with butyl 2-propenoate, methyl 2-methyl-2-propenoate and N-[(2-methylpropoxy)methyl]-2-propenamide is unique due to its combination of monomers, which provides a balance of rigidity, flexibility, and chemical resistance. This makes it suitable for a wide range of applications, from industrial coatings to medical devices .
Eigenschaften
CAS-Nummer |
76081-68-0 |
|---|---|
Molekularformel |
C24H41NO8 |
Molekulargewicht |
471.6 g/mol |
IUPAC-Name |
butyl prop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid;N-(2-methylpropoxymethyl)prop-2-enamide |
InChI |
InChI=1S/C8H15NO2.C7H12O2.C5H8O2.C4H6O2/c1-4-8(10)9-6-11-5-7(2)3;1-3-5-6-9-7(8)4-2;1-4(2)5(6)7-3;1-3(2)4(5)6/h4,7H,1,5-6H2,2-3H3,(H,9,10);4H,2-3,5-6H2,1H3;1H2,2-3H3;1H2,2H3,(H,5,6) |
InChI-Schlüssel |
HVUNGGFGZZFEKM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C=C.CC(C)COCNC(=O)C=C.CC(=C)C(=O)O.CC(=C)C(=O)OC |
Verwandte CAS-Nummern |
76081-68-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


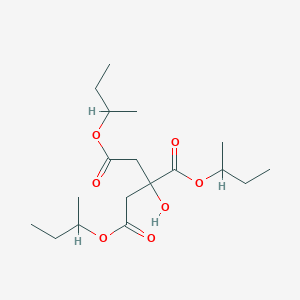
![Propanedioic acid, [(4-hydroxyphenyl)methyl]-, diethyl ester](/img/structure/B14441994.png)
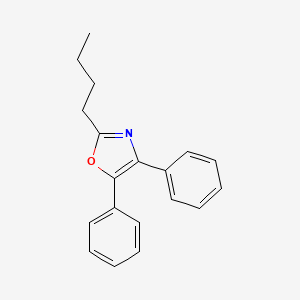
![1-(Chloromethyl)-2-{[4-(chloromethyl)phenyl]methyl}benzene](/img/structure/B14441998.png)

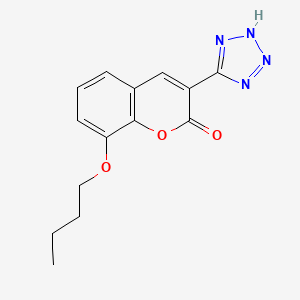

![(3aR,8bS)-2,3,3a,4-Tetrahydrocyclopenta[b]indol-8b(1H)-ol](/img/structure/B14442030.png)
